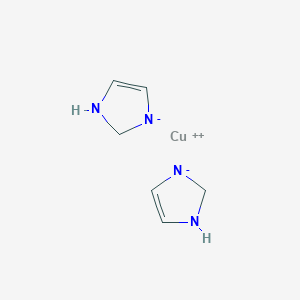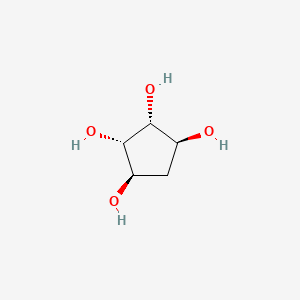
1H-Imidazole,copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole,copper salt is a coordination compound formed by the interaction of 1H-imidazole with copper ions. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The copper salt of 1H-imidazole is of significant interest due to its unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole,copper salt can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) chloride or copper(II) sulfate, with 1H-imidazole in an aqueous or organic solvent. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or filtration.
Industrial Production Methods: In industrial settings, the production of 1H-imidazole, copper salt may involve large-scale batch or continuous processes. The choice of copper salt and solvent, as well as the reaction conditions, can be optimized to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as ultrasonication to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole,copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper-imidazole complexes.
Substitution: The imidazole ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions can produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
1H-Imidazole,copper salt has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and coupling reactions. Its catalytic properties are attributed to the copper ion’s ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can interact with biological molecules, influencing cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and supercapacitors. .
Mechanism of Action
The mechanism of action of 1H-Imidazole,copper salt involves the interaction of the copper ion with various molecular targets. The copper ion can coordinate with nitrogen atoms in the imidazole ring, forming stable complexes. These complexes can participate in electron transfer processes, influencing redox reactions and catalytic activities. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Comparison with Similar Compounds
1H-Imidazole,copper salt can be compared with other similar compounds, such as:
1H-Benzimidazole, copper salt: Similar in structure but contains an additional benzene ring, leading to different chemical properties and applications.
2H-Imidazole, copper salt: A tautomeric form of 1H-imidazole, with different reactivity and stability.
1H-Pyrazole, copper salt: Contains a five-membered ring with two adjacent nitrogen atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific coordination chemistry and the versatility of the imidazole ligand, which allows for a wide range of applications in various fields .
Properties
CAS No. |
14489-15-7 |
|---|---|
Molecular Formula |
C20H17N3Na2O8S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





